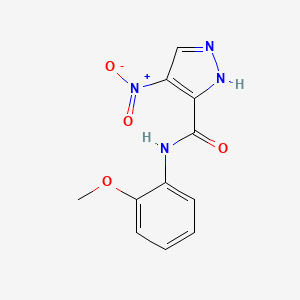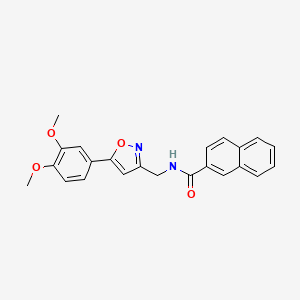![molecular formula C15H15NO2 B2555374 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411274-95-6](/img/structure/B2555374.png)
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine, also known as MXE, is a chemical compound that belongs to the class of dissociative drugs1. It has a molecular formula of C15H15NO2 and a molecular weight of 241.291.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine. However, related compounds such as Methyl 3- (4- (oxiran-2-ylmethoxy)phenyl)propanoate have been synthesized and used as intermediates in the synthesis of other compounds2.Molecular Structure Analysis
The molecular structure of 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine is not directly available. However, related compounds such as Methyl 3- (4- (oxiran-2-ylmethoxy)phenyl)propanoate have a molecular form of C13H16O42.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine. More research may be needed to fully understand its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine are not directly available. However, related compounds such as Methyl 3- (4- (oxiran-2-ylmethoxy)phenyl)propanoate appear as white to off-white low-melting solids2.Scientific Research Applications
Medicinal Chemistry Applications
Cognitive Enhancement and Anxiolytic Activity
One study highlights the positive effects of a related compound, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), in rodent and primate models for cognitive enhancement and anxiolytic activity. This compound, belonging to the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, shows promise for treatment of cognitive disorders due to its biological activities and favorable oral bioavailability (Lin et al., 1997).
Environmental Science Applications
Degradation of Organic Compounds
Research into the sonochemical degradation of 3-Methylpyridine (3MP), a toxic and hazardous organic compound, has shown that ultrasound in combination with various oxidants can significantly enhance removal efficiency. This novel treatment strategy indicates potential for environmental remediation applications (Daware & Gogate, 2020).
Material Science Applications
Polyimides Derived from Pyridine-Bridged Aromatic Dianhydride
A study on the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines showcases the development of materials with good thermal stability, mechanical properties, and solubility in aprotic amide solvents and cresols. These polyimides have potential applications in high-performance materials (Wang et al., 2006).
Safety And Hazards
I couldn’t find specific safety and hazard information for 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions of research on 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine are not directly available. However, given its classification as a dissociative drug1, it may be of interest in neuroscience and pharmacology research.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
4-methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-7-16-8-15(11)12-2-4-13(5-3-12)17-9-14-10-18-14/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOLWRTEPBSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2555291.png)
![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)
![3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2555294.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2555295.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)
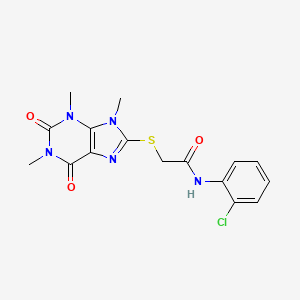
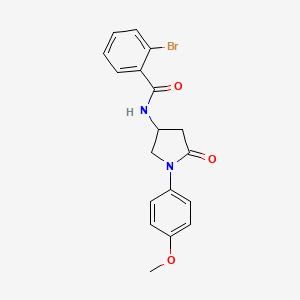
![N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2555303.png)
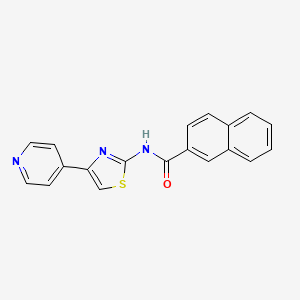
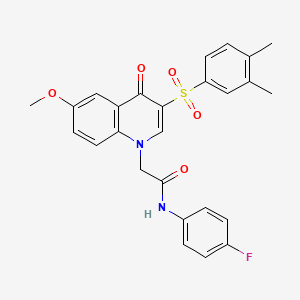
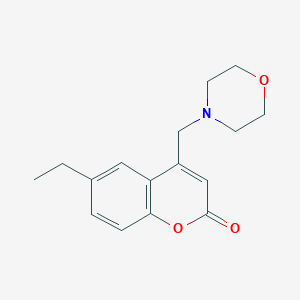
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)
